molecular formula C17H20N4O4 B11016816 N-({4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexyl}carbonyl)glycine

N-({4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexyl}carbonyl)glycine

Cat. No.: B11016816
M. Wt: 344.4 g/mol
InChI Key: JWPROVFPLONLBF-UHFFFAOYSA-N
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Description

N-({4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexyl}carbonyl)glycine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzotriazinone moiety linked to a cyclohexyl group, which is further connected to a glycine residue. The intricate structure of this compound allows it to participate in diverse chemical reactions and exhibit unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexyl}carbonyl)glycine typically involves multiple steps, starting from readily available precursors. The initial step often includes the formation of the benzotriazinone ring through a cyclization reaction involving appropriate starting materials. This is followed by the introduction of the cyclohexyl group via a Friedel-Crafts alkylation reaction. The final step involves the coupling of the cyclohexyl-benzotriazinone intermediate with glycine using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-({4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexyl}carbonyl)glycine can undergo various chemical reactions, including:

    Oxidation: The benzotriazinone moiety can be oxidized to form corresponding oxides.

    Reduction: Reduction of the benzotriazinone ring can yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzotriazinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzotriazinone oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N-({4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexyl}carbonyl)glycine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying protein-ligand interactions.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-({4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexyl}carbonyl)glycine involves its interaction with molecular targets such as enzymes or receptors. The benzotriazinone moiety can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity. Additionally, the compound may influence signaling pathways by binding to specific receptors or enzymes, thereby altering cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-({4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]phenyl}carbonyl)glycine
  • N-({4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclopentyl}carbonyl)glycine

Uniqueness

N-({4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexyl}carbonyl)glycine is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness allows it to exhibit different reactivity and interaction profiles compared to its analogs.

Properties

Molecular Formula

C17H20N4O4

Molecular Weight

344.4 g/mol

IUPAC Name

2-[[4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]cyclohexanecarbonyl]amino]acetic acid

InChI

InChI=1S/C17H20N4O4/c22-15(23)9-18-16(24)12-7-5-11(6-8-12)10-21-17(25)13-3-1-2-4-14(13)19-20-21/h1-4,11-12H,5-10H2,(H,18,24)(H,22,23)

InChI Key

JWPROVFPLONLBF-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CN2C(=O)C3=CC=CC=C3N=N2)C(=O)NCC(=O)O

Origin of Product

United States

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